molecular formula C20H15N3O B2724783 N-(3-methylphenyl)phenazine-1-carboxamide CAS No. 3225-20-5

N-(3-methylphenyl)phenazine-1-carboxamide

Cat. No. B2724783
CAS RN: 3225-20-5
M. Wt: 313.36
InChI Key: LEYKDKDJQOIYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens . It has been used in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .


Synthesis Analysis

The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings .


Molecular Structure Analysis

The secondary metabolite produced by HT66 strain was purified and identified as PCN through mass spectrometry, and 1 H, 13 C nuclear magnetic resonance spectrum .


Chemical Reactions Analysis

The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, which suggests that psrA and rpeA are PCN biosynthesis repressors .


Physical And Chemical Properties Analysis

Phenazines are nitrogen-containing heterocyclic pigments that exhibit broad-spectrum antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic potentialities in various niches .

Scientific Research Applications

Fungicidal Applications

N-(3-methylphenyl)phenazine-1-carboxamide has been found to have fungicidal properties. It has been used in studies to inhibit the growth of Rhizoctonia solani, a plant pathogenic fungus . The compound affects the microscopic morphology of R. solani, causing hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts .

Molecular Mechanism Studies

This compound has been used to explore molecular mechanisms of fungicidal action. Studies have used growth observation, scanning electron microscopy, transmission electron microscopy, transcriptome sequencing technology, quantitative real-time PCR (qRT-PCR), physiological and biochemical determination, and reverse molecular docking technology to study the effects of this compound .

Gene Expression Studies

N-(3-methylphenyl)phenazine-1-carboxamide has been used in gene expression studies. It has been found to affect the expression of genes related to cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding .

Metabolic Pathway Analysis

This compound has been used in metabolic pathway analysis. Studies have found that it affects significant metabolic pathways such as steroid biosynthesis and ABC transporters .

Biosynthesis Enhancement

Research has been conducted to enhance the biosynthesis of phenazine-1-carboxamide by engineering Pseudomonas chlororaphis HT66 . This research aims to create a potential cell factory for industrial-scale biosynthesis of phenazine-1-carboxamide and other phenazine derivatives .

Biocontrol Applications

N-(3-methylphenyl)phenazine-1-carboxamide has been used in biocontrol applications. It has been found to have high biocontrol activity, making it a target for isolating and identifying novel bacterial strains .

Mechanism of Action

To explore the molecular mechanism through which the novel fungicide N - (naphthalen-1-yl) phenazine-1-carboxamide (NNPCN) inhibits Rhizoctonia solani, researchers clarified the target and mode of action, explored lead compounds, and developed novel fungicides .

Safety and Hazards

Phenazines have been widely acknowledged as a natural antibiotic for more than 150 years, but their degradation mechanisms are still not completely elucidated .

properties

IUPAC Name

N-(3-methylphenyl)phenazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-13-6-4-7-14(12-13)21-20(24)15-8-5-11-18-19(15)23-17-10-3-2-9-16(17)22-18/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYKDKDJQOIYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)phenazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.